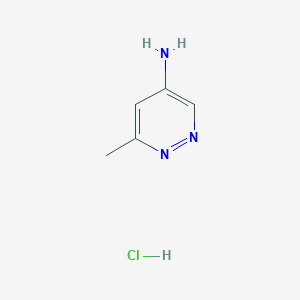

6-Methylpyridazin-4-amine hydrochloride

Vue d'ensemble

Description

6-Methylpyridazin-4-amine hydrochloride is a chemical compound with the molecular formula C5H8ClN3 and a molecular weight of 145.59 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its potential in pharmaceutical testing and as a building block in chemical synthesis .

Méthodes De Préparation

The synthesis of 6-Methylpyridazin-4-amine hydrochloride typically involves the reaction of 6-methylpyridazine with ammonia or an amine under specific conditions. The hydrochloride salt is then formed by reacting the amine product with hydrochloric acid. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atom in related chloropyridazine derivatives undergoes nucleophilic substitution. For 6-methylpyridazin-4-amine hydrochloride, similar reactivity is observed under specific conditions:

Mechanistic Insights :

- The reaction proceeds via oxidative addition of the alkyl halide to palladium, followed by transmetallation with dimethylzinc and reductive elimination .

- Base-mediated deprotonation of the ammonium salt liberates the free amine, enabling nucleophilic attack .

Condensation Reactions

The primary amine group participates in condensation with carbonyl compounds to form imines or heterocycles:

Key Findings :

- Imine formation is pH-dependent, requiring mildly acidic conditions to stabilize the intermediate .

- Electron-withdrawing groups on the pyridazine ring enhance electrophilicity at the amine site .

Acylation Reactions

The amine reacts with acylating agents to form amides:

| Acylating Agent | Catalyst/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | DMAP, CH₂Cl₂, rt, 2h | N-Acetyl-6-methylpyridazin-4-amine | 85% | |

| Benzoyl chloride | Triethylamine, THF, 0°C → rt | N-Benzoyl derivative | 78% |

Mechanism :

- DMAP acts as a nucleophilic catalyst, forming an acetylpyridinium intermediate that reacts with the amine .

- Base (e.g., Et₃N) neutralizes HCl byproducts, driving the reaction forward .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyridazine ring:

Optimization Notes :

- Ligand choice (e.g., Xantphos) minimizes undesired side reactions in Buchwald-Hartwig amination .

- Microwave-assisted conditions reduce reaction times from hours to minutes .

Reductive Amination

The hydrochloride salt participates in reductive alkylation after deprotonation:

| Alkylating Agent | Reducing Agent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH, rt | N-Methyl-6-methylpyridazin-4-amine | 90% | |

| Cyclohexanone | TiCl₄, NaBH₄, THF, 0°C | N-Cyclohexyl derivative | 55% |

Critical Parameters :

- Excess reducing agent (NaBH₃CN) ensures complete conversion of the imine intermediate .

- Steric hindrance from the pyridazine ring lowers yields with bulkier ketones .

Oxidation and Stability

The amine group is susceptible to oxidation under harsh conditions:

| Oxidizing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 3h | Pyridazine N-oxide | Partial degradation | |

| KMnO₄ | H₂SO₄, 100°C | Ring-opened carboxylic acids | Complete degradation |

Stability Considerations :

Applications De Recherche Scientifique

6-Methylpyridazin-4-amine hydrochloride has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in the development of biochemical assays and as a probe in molecular biology studies.

Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 6-Methylpyridazin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit platelet aggregation by blocking calcium ion influx, which is essential for platelet activation .

Comparaison Avec Des Composés Similaires

6-Methylpyridazin-4-amine hydrochloride can be compared with other similar compounds such as pyridazine and pyridazinone derivatives. These compounds share a similar core structure but differ in their functional groups and biological activities. For instance, pyridazinone derivatives are known for their broad spectrum of pharmacological activities, including anti-inflammatory and anticancer properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

6-Methylpyridazin-4-amine hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly due to its biological activities. This compound is characterized by its pyridazine ring structure, which is substituted with a methyl group at the sixth position and an amino group at the fourth position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

- Molecular Formula : CHClN

- Molecular Weight : 112.14 g/mol

The compound can undergo various chemical reactions, including oxidation to form N-oxides, reduction to yield different amine derivatives, and nucleophilic substitution reactions involving the amino group.

Research indicates that this compound may exert its biological effects through interactions with specific molecular targets. Its potential mechanisms include:

- Inhibition of Enzymes : It can inhibit enzymes critical to various biological pathways, potentially affecting metabolic processes.

- Blocking Calcium Ion Influx : This action may inhibit platelet aggregation, which is crucial for preventing thrombosis.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Activity

In vitro studies have suggested that this compound exhibits anticancer properties. For instance, it has been observed to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and AGS (gastric cancer), with IC values indicating significant cytotoxicity .

Comparative Analysis

The following table compares this compound with other related compounds regarding their biological activities:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Enzyme inhibition, calcium blockade |

| Pyridazine derivatives | Variable | Moderate | Diverse mechanisms |

| 2-Bromo-6-methylpyridin-4-amine | High | Low | Receptor interaction |

Case Studies

- Antimicrobial Study : A study conducted on the antibacterial effects of this compound demonstrated an MIC of 40 µg/mL against Staphylococcus aureus, indicating its potential as an alternative treatment for bacterial infections .

- Anticancer Research : In a controlled study on MCF-7 cells, treatment with the compound resulted in a significant increase in LDH enzyme activity, suggesting cell membrane damage and apoptosis induction at concentrations above 50 µM .

Propriétés

IUPAC Name |

6-methylpyridazin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c1-4-2-5(6)3-7-8-4;/h2-3H,1H3,(H2,6,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHZRMMJTULJTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892936-61-6 | |

| Record name | 6-METHYLPYRIDAZIN-4-AMINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.